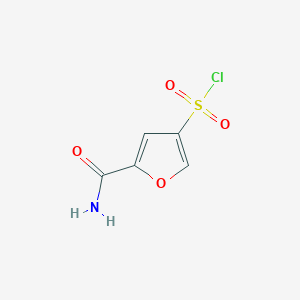
5-Carbamoylfuran-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carbamoylfuran-3-sulfonyl chloride is an organic compound characterized by the presence of a furan ring substituted with a carbamoyl group at the 5-position and a sulfonyl chloride group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoylfuran-3-sulfonyl chloride typically involves the following steps:
Starting Material: The process begins with furan, a five-membered aromatic ring.
Functional Group Introduction: The carbamoyl group is introduced at the 5-position through a reaction with an appropriate carbamoylating agent.
Sulfonylation: The sulfonyl chloride group is introduced at the 3-position using chlorosulfonic acid or a similar sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Carbamoylfuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Result from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Carbamoylfuran-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Carbamoylfuran-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide bonds, which are important in various biochemical and pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a furan ring.
Tosyl chloride: A sulfonyl chloride derivative with a toluene ring.
Uniqueness
5-Carbamoylfuran-3-sulfonyl chloride is unique due to the presence of both a carbamoyl group and a sulfonyl chloride group on a furan ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H4ClNO4S |
|---|---|
Molekulargewicht |
209.61 g/mol |
IUPAC-Name |
5-carbamoylfuran-3-sulfonyl chloride |
InChI |
InChI=1S/C5H4ClNO4S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H2,7,8) |
InChI-Schlüssel |
VIOMUTXEIOAZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1S(=O)(=O)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
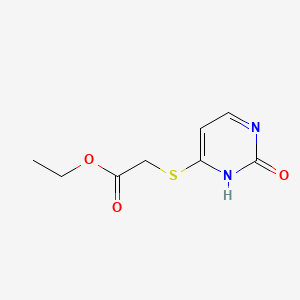
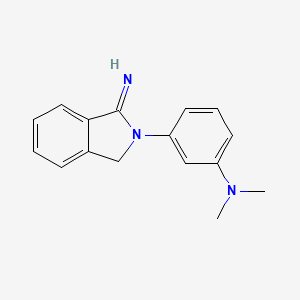


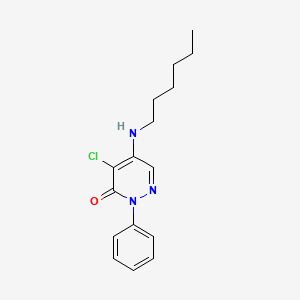
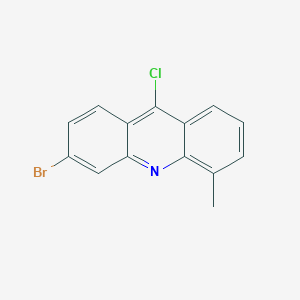
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
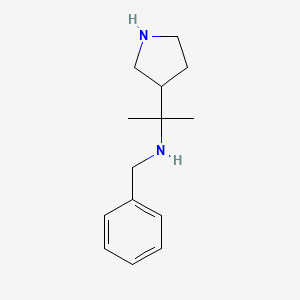
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
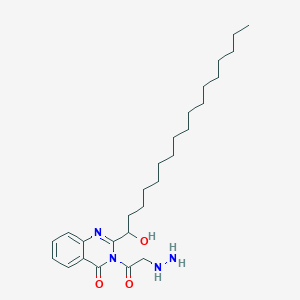
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
